molecular formula C30H29N7O3 B2424836 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide CAS No. 902445-29-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide

Cat. No. B2424836
CAS RN: 902445-29-8
M. Wt: 535.608
InChI Key: JTJXCQHGUSAJDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide is a useful research compound. Its molecular formula is C30H29N7O3 and its molecular weight is 535.608. The purity is usually 95%.
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Scientific Research Applications

Bridged-ring Nitrogen Compounds Synthesis

This compound is part of a broader category of bridged-ring nitrogen compounds synthesized for their unique structural and potentially pharmacological properties. For instance, the synthesis of bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues involves complex chemical pathways that include various forms of nitrogen compounds, showcasing the compound's relevance in designing novel chemical entities with potential biological activities (Gentles et al., 1991).

Liquid Crystal Research

Research into azobenzene-based non-symmetric liquid crystal dimers, which exhibit the twist-bend nematic phase, highlights the compound's potential in the field of material science, particularly in the development of new materials with specific optical properties (Abberley et al., 2019).

Photocycloaddition Studies

Studies on [2+2] photocycloaddition mediated by certain flavin derivatives demonstrate the utility of nitrogen- and sulfur-containing dienes in synthesizing phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes, which have implications for organic synthesis and potentially for the development of compounds with biological activity (Jirásek et al., 2017).

Disease-Modifying Antirheumatic Drugs (DMARDs) Metabolites

The synthesis and activity studies of metabolites of certain compounds, including DMARDs, underscore the importance of understanding the metabolic pathways of these compounds to identify active metabolites that could contribute to their therapeutic effects (Baba et al., 1998).

Unusual Dimerization Reactions

Research into the dimerization of certain triazinium salts to form hexaazaphenanthrenes proposes a novel mechanism that could be applied to the synthesis of complex nitrogen-containing heterocycles, which are of interest in the development of new materials and pharmaceuticals (Chupakhin et al., 1990).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39N7O3/c1-39-24-16-15-20(19-25(24)40-2)17-18-31-27(38)14-8-13-26-33-34-30-36(26)23-12-7-6-11-22(23)29-32-28(35-37(29)30)21-9-4-3-5-10-21/h3-5,9-10,15-16,19,22-23,28-29,32,35H,6-8,11-14,17-18H2,1-2H3,(H,31,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIMRHLRSBVYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCC2=NN=C3N2C4CCCCC4C5N3NC(N5)C6=CC=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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